N-(2-(((Benzyloxy)carbonyl)amino)propanoyl)valine
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Overview
Description
Benzyloxycarbonylalanylvaline is a chemical compound with the molecular formula C16H22N2O5. It is primarily used for research purposes and is not intended for human or veterinary use. This compound is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes .
Preparation Methods
The synthesis of benzyloxycarbonylalanylvaline typically involves the protection of the amino group of valine with a benzyloxycarbonyl (Cbz) group. The protected valine is then coupled with alanyl chloride under specific reaction conditions to form benzyloxycarbonylalanylvaline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Benzyloxycarbonylalanylvaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amino acids
Scientific Research Applications
Benzyloxycarbonylalanylvaline has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme-substrate interactions.
Medicine: Research involving benzyloxycarbonylalanylvaline includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialized chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of benzyloxycarbonylalanylvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of protein synthesis and metabolic processes .
Comparison with Similar Compounds
Benzyloxycarbonylalanylvaline can be compared with other similar compounds, such as:
L-alanyl-L-valine: This compound has similar structural features but differs in its chemical properties and reactivity.
L-valyl-L-alanine: Another similar compound with distinct sorption properties and thermal stability.
Benzyloxycarbonylvaline: A related compound with different applications and reactivity profiles.
Benzyloxycarbonylalanylvaline stands out due to its unique combination of chemical properties and its versatility in various research applications.
Properties
IUPAC Name |
3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDUZLXFEMEMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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